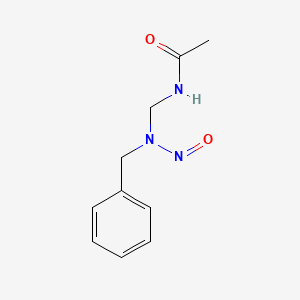
Acetamide, N-((N-nitrosobenzylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-((N-nitrosobenzylamino)methyl)- is a chemical compound with the molecular formula C10H13N3O2. It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((N-nitrosobenzylamino)methyl)- typically involves the reaction of benzylamine with nitrous acid to form N-nitrosobenzylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Scientific Research Applications
Acetamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Acetamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-((N-nitrosobenzylamino)methyl)- include other nitroso derivatives and acetamide analogs. Examples include N-nitrosodimethylamine and N-nitrosodiethylamine .
Uniqueness
What sets Acetamide, N-((N-nitrosobenzylamino)methyl)- apart from similar compounds is its unique structure, which allows for specific interactions and reactivity.
Properties
CAS No. |
59665-12-2 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[[benzyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-9(14)11-8-13(12-15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,14) |
InChI Key |
RZEYGANZBZEGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN(CC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


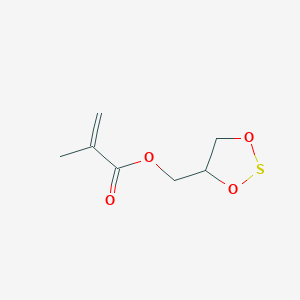
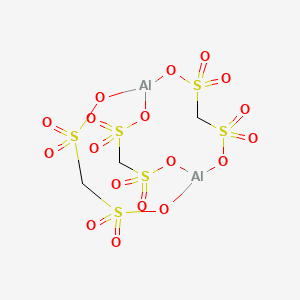

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)



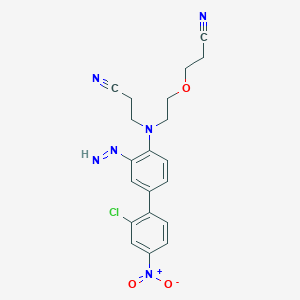

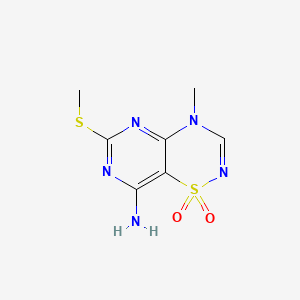
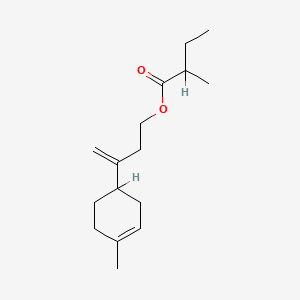
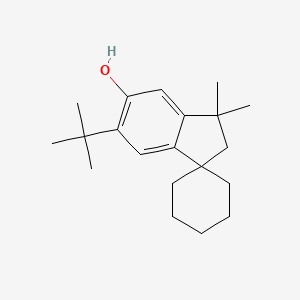
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

